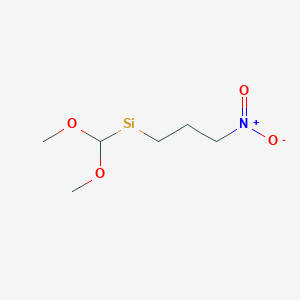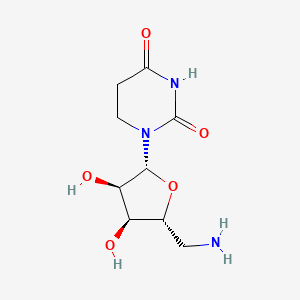![molecular formula C12H11AsN2O6 B14259165 {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid CAS No. 169618-39-7](/img/structure/B14259165.png)
{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both hydrazinyl and arsonic acid functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid typically involves the condensation of 2,6-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene with a hydrazinyl phenyl arsonic acid derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes several purification steps, such as recrystallization and chromatography, to ensure the final product’s quality. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The arsonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is used as a precursor for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a probe for studying enzyme mechanisms and as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its unique structure allows it to target specific cellular pathways, making it a promising candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of specific biochemical pathways. The arsonic acid group plays a crucial role in these interactions, as it can undergo various chemical transformations that modulate the compound’s activity.
相似化合物的比较
Similar Compounds
Arsenic Acid: Shares the arsonic acid functional group but lacks the hydrazinyl and phenyl groups.
Phenylhydrazine: Contains the hydrazinyl group but lacks the arsonic acid functionality.
Quinones: Structurally similar due to the presence of the cyclohexa-2,5-dien-1-ylidene group.
Uniqueness
The uniqueness of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
169618-39-7 |
|---|---|
分子式 |
C12H11AsN2O6 |
分子量 |
354.15 g/mol |
IUPAC 名称 |
[2-[(2,4,6-trihydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O6/c16-7-5-10(17)12(11(18)6-7)15-14-9-4-2-1-3-8(9)13(19,20)21/h1-6,16-18H,(H2,19,20,21) |
InChI 键 |
OLQGOWWXDJZZFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2O)O)O)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
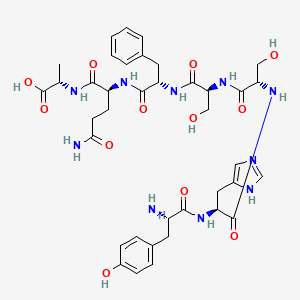
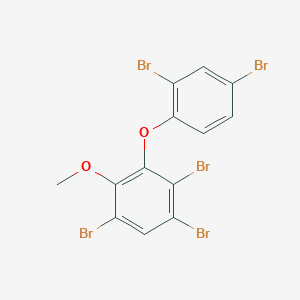
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
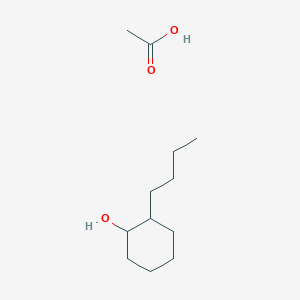
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)
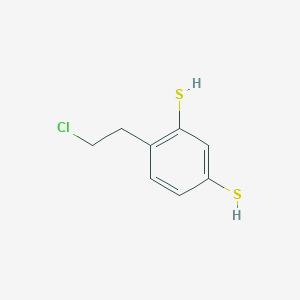
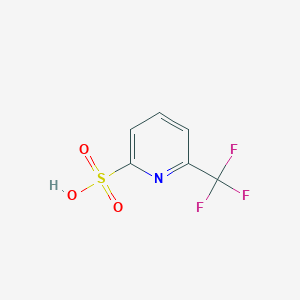
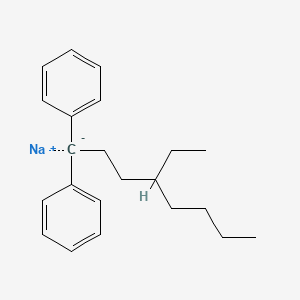
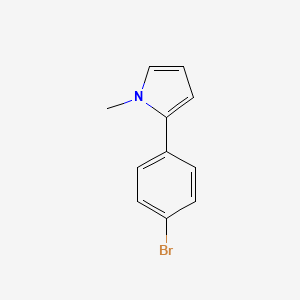
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)
